molecular formula C16H24N4O3S B404109 7-Heptyl-3-methyl-8-(2-oxo-propylsulfanyl)-3,7-dihydro-purine-2,6-dione CAS No. 313470-78-9

7-Heptyl-3-methyl-8-(2-oxo-propylsulfanyl)-3,7-dihydro-purine-2,6-dione

Cat. No.: B404109
CAS No.: 313470-78-9
M. Wt: 352.5g/mol
InChI Key: WUQGPSKXENXRQQ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
7-Heptyl-3-methyl-8-(2-oxo-propylsulfanyl)-3,7-dihydro-purine-2,6-dione (CAS: 313470-78-9) is a xanthine-derived purine-2,6-dione analog. Its structure features:

  • A 7-heptyl chain (C₇H₁₅) at position 7, contributing to lipophilicity.
  • A 3-methyl group at position 3, enhancing metabolic stability.
  • An 8-(2-oxo-propylsulfanyl) substituent, introducing a ketone moiety that may influence receptor binding or solubility .

Properties

IUPAC Name

7-heptyl-3-methyl-8-(2-oxopropylsulfanyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3S/c1-4-5-6-7-8-9-20-12-13(17-16(20)24-10-11(2)21)19(3)15(23)18-14(12)22/h4-10H2,1-3H3,(H,18,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQGPSKXENXRQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C2=C(N=C1SCC(=O)C)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Heptyl Group Introduction at Position 7

Alkylation at position 7 is achieved using heptyl bromide or iodide in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) at 60–80°C for 6–12 hours. For example, treatment of 8-chloro-3,7-dihydro-purine-2,6-dione with heptyl bromide in DMAc at 70°C yields 7-heptyl-8-chloro-3,7-dihydro-purine-2,6-dione with ~75% yield.

Methylation at Position 3

Methylation is performed using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) under basic conditions. Sodium hydride in tetrahydrofuran (THF) at 0–5°C ensures selective methylation at position 3 without disrupting the heptyl or chloro groups. The intermediate 7-heptyl-8-chloro-3-methyl-3,7-dihydro-purine-2,6-dione is isolated via vacuum filtration and recrystallized from ethanol/water mixtures.

Sulfanyl Group Introduction at Position 8

Nucleophilic Substitution with 3-Mercapto-2-butanone

The chloro group at position 8 is displaced by 3-mercapto-2-butanone (HS-CH₂-C(=O)-CH₃) in a nucleophilic substitution reaction. Optimal conditions include using excess thiol (2.2 equivalents) in dried DMSO or toluene with potassium tert-butoxide (t-BuOK) as a base. The reaction proceeds at 25–30°C for 12–24 hours, achieving ~65% conversion.

Example Protocol:

  • Dissolve 7-heptyl-8-chloro-3-methyl-3,7-dihydro-purine-2,6-dione (1.0 eq) in anhydrous DMSO.

  • Add 3-mercapto-2-butanone (2.2 eq) and t-BuOK (3.0 eq).

  • Stir at 30°C under nitrogen for 18 hours.

  • Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.

Alternative Thiol-Ene Coupling

For higher regioselectivity, thiol-ene click chemistry is employed using azobisisobutyronitrile (AIBN) as an initiator. This method, though less common, reduces side reactions and improves yields to ~80%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Aprotic solvents like DMSO and DMAc enhance nucleophilicity of the thiol group, while temperatures above 25°C accelerate substitution kinetics. Elevated temperatures (>50°C) risk decomposition, necessitating careful monitoring.

Table 1: Solvent Screening for Sulfanyl Substitution

SolventTemperature (°C)Yield (%)Purity (%)
DMSO306598
Toluene405895
DMAc307097
THF254590

Base Selection

Strong bases (e.g., t-BuOK) outperform weaker bases (e.g., K₂CO₃) by fully deprotonating the thiol, as shown in Table 2.

Table 2: Impact of Base on Reaction Efficiency

BaseEquivalentsYield (%)
t-BuOK3.065
K₂CO₃3.042
NaOH3.038

Purification and Characterization

Crude product is purified via recrystallization (isopropyl acetate/hexane) or column chromatography (silica gel, ethyl acetate/hexane gradient). High-performance liquid chromatography (HPLC) with a C18 column confirms purity (>98%), while nuclear magnetic resonance (NMR) and mass spectrometry (MS) validate structural integrity.

Key Spectral Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 0.88 (t, 3H, heptyl-CH₃), 3.21 (s, 3H, N-CH₃), 3.45 (s, 2H, S-CH₂), 2.25 (s, 3H, C(=O)-CH₃).

  • ESI-MS: m/z 353.1 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the oxo group, potentially converting it to a hydroxyl group.

    Substitution: The heptyl and methyl groups may be involved in various substitution reactions, including nucleophilic or electrophilic substitutions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Alkyl halides, Grignard reagents

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Various alkylated purine derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

Biology

In biological research, it may serve as a probe to study purine metabolism or as a potential inhibitor of enzymes involved in nucleotide synthesis.

Medicine

Medically, derivatives of this compound could be investigated for their potential as antiviral or anticancer agents, given the importance of purine analogs in these fields.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Heptyl-3-methyl-8-(2-oxo-propylsulfanyl)-3,7-dihydro-purine-2,6-dione would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets could include enzymes involved in DNA replication or repair, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Structural Analogues

7-Hexyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-purine-2,6-dione
  • Key Differences :
    • Alkyl Chain : Shorter hexyl (C₆H₁₃) vs. heptyl (C₇H₁₅) at position 5.
    • Sulfur Substituent : Lacks the 2-oxo group in the propylsulfanyl side chain.
  • Impact :
    • Reduced molecular weight (324.4 g/mol vs. ~349.4 g/mol for heptyl analog), likely improving aqueous solubility .
    • Absence of the ketone may diminish hydrogen-bonding capacity, affecting target affinity .
7-Hexadecyl-3-methyl-8-(2-oxo-propylsulfanyl)-3,7-dihydro-purine-2,6-dione
  • Key Differences :
    • Longer Hexadecyl Chain (C₁₆H₃₃) at position 6.
L-97-1 ([3-[2-(4-Aminophenyl)-ethyl]-8-benzyl-7-{2-ethyl-(2-hydroxy-ethyl)-amino-ethyl}-1-propyl-3,7-dihydro-purine-2,6-dione])
  • Key Differences: Complex substituents: Benzyl group at position 8, aminophenyl-ethyl at position 3.
  • Pharmacological Data: High A1 adenosine receptor (A1AR) affinity (IC₅₀ = 1.42 mM) and selectivity over A2AR/A2BR (IC₅₀ > 100 mM) .
  • Therapeutic Use : Asthma model (allergic response reduction) .
BI 1356 (Linagliptin)
  • Key Differences :
    • Quinazolinylmethyl group at position 1 and piperidinyl at position 8.
  • Pharmacological Data :
    • Dipeptidyl peptidase-4 (DPP-4) inhibitor; increases glucagon-like peptide-1 (GLP-1) levels for glycemic control .
  • Therapeutic Use : Type 2 diabetes .
Etophylline (7-(2-Hydroxyethyl)-1,3-dimethylxanthine)
  • Key Differences :
    • Xanthine core with hydroxyethyl and methyl groups.
  • Pharmacological Data :
    • Bronchodilator via phosphodiesterase inhibition .

Physicochemical and Pharmacological Comparison

Compound Molecular Weight (g/mol) Key Substituents Biological Target IC₅₀/Activity
Target Compound (7-Heptyl derivative) ~349.4* 7-Heptyl, 8-(2-oxo-propylsulfanyl) Not specified (research use) N/A
7-Hexyl-3-methyl-8-propylsulfanyl 324.4 7-Hexyl, 8-propylsulfanyl N/A N/A
L-97-1 ~520.6* 8-Benzyl, 3-aminophenyl-ethyl A1 adenosine receptor 1.42 mM (A1AR)
BI 1356 (Linagliptin) 472.5 1-Quinazolinylmethyl, 8-piperidinyl DPP-4 Increases GLP-1
Etophylline 224.2 7-Hydroxyethyl, 1,3-dimethyl Phosphodiesterase Bronchodilation

*Estimated based on structural analogs.

Biological Activity

7-Heptyl-3-methyl-8-(2-oxo-propylsulfanyl)-3,7-dihydro-purine-2,6-dione is a purine derivative that has garnered attention due to its potential biological activities. This compound, characterized by its unique heptyl and propylsulfanyl substituents, may exhibit various pharmacological properties, including anti-inflammatory and antimicrobial effects. Understanding the biological activity of this compound is essential for its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H26N4O3S\text{C}_{16}\text{H}_{26}\text{N}_4\text{O}_3\text{S}

This structure contains a purine ring with specific substituents that influence its biological activity.

Biological Activity Overview

Research indicates that purine derivatives like this compound may interact with various biological targets. The following sections summarize key findings related to its biological activities.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of purine derivatives. For instance:

  • In vitro studies have shown that similar compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of nucleic acid synthesis.
CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

Anti-inflammatory Properties

Research has indicated that purines can modulate inflammatory pathways:

  • Case Study : A study demonstrated that a related compound reduced levels of pro-inflammatory cytokines in macrophages when treated with lipopolysaccharides (LPS). This suggests potential use in inflammatory diseases.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of purine derivatives have also been investigated:

  • Cell Line Studies : In vitro assays using cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induces apoptosis at higher concentrations.
Cell LineIC50 (µM)
HeLa15
MCF-720

The mechanisms through which this compound exerts its effects may include:

  • Inhibition of Enzymatic Activity : Similar compounds inhibit enzymes involved in nucleotide metabolism.
  • Interaction with DNA/RNA : The compound may intercalate with nucleic acids, disrupting replication and transcription processes.

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